Chemical structure and properties of 8-Chloro-5-methoxyquinolin-3-ol
Chemical structure and properties of 8-Chloro-5-methoxyquinolin-3-ol
An In-depth Technical Guide to 8-Chloro-5-methoxyquinolin-3-ol: Structure, Properties, and Synthetic Exploration
This guide provides a comprehensive technical overview of 8-Chloro-5-methoxyquinolin-3-ol, a substituted quinoline of interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues to project its chemical structure, physicochemical properties, and expected spectroscopic profile. The quinoline scaffold is a cornerstone in medicinal chemistry, known for its presence in a wide array of therapeutic agents, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific substitutions of a chloro group at the 8-position, a methoxy group at the 5-position, and a hydroxyl group at the 3-position are anticipated to modulate its biological activity and physicochemical characteristics.[1]
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and inherent properties. These characteristics dictate its behavior in both chemical and biological systems.
Chemical Structure
8-Chloro-5-methoxyquinolin-3-ol possesses a bicyclic aromatic structure with a nitrogen-containing pyridine ring fused to a benzene ring. The key functional groups are a hydroxyl group at position 3, a methoxy group at position 5, and a chlorine atom at position 8.
Caption: Chemical structure of 8-Chloro-5-methoxyquinolin-3-ol.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 8-Chloro-5-methoxyquinolin-3-ol. These values are estimated based on the analysis of structurally similar compounds and computational models.
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C10H8ClNO2 | Based on structure |
| Molecular Weight | 210.63 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to similar quinolinols |
| Melting Point | 180-190 °C | Estimated from related structures |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water | General solubility of quinoline derivatives |
| logP | 2.8 ± 0.5 | Calculated, similar to other chloro-methoxy quinolines |
Synthesis and Purification
The synthesis of quinoline derivatives can be achieved through various established methods.[5] A plausible synthetic route for 8-Chloro-5-methoxyquinolin-3-ol is proposed below, based on common reactions in heterocyclic chemistry.
Caption: Proposed synthetic workflow for 8-Chloro-5-methoxyquinolin-3-ol.
Proposed Synthetic Protocol
This protocol is a representative example and may require optimization.
Materials:
-
2-Amino-3-chloro-6-methoxyphenol
-
Diethyl malonate
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Dowtherm A
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Condensation: To a solution of 2-amino-3-chloro-6-methoxyphenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C. Stir for 30 minutes, then add diethyl malonate dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: Add the crude intermediate to Dowtherm A and heat to 240-250 °C for 1-2 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture and add hexanes to precipitate the product. Filter the solid and wash with hexanes.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The unambiguous identification of a synthesized compound relies on a combination of spectroscopic techniques.[6] The expected spectroscopic data for 8-Chloro-5-methoxyquinolin-3-ol are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (400 MHz, DMSO-d₆):
-
The chemical shifts are predicted based on the electronic environment of the protons. The aromatic protons will exhibit characteristic splitting patterns.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 1H | -OH |
| ~8.5-8.7 | s | 1H | H2 |
| ~7.4-7.6 | d | 1H | H4 |
| ~7.0-7.2 | d | 1H | H7 |
| ~6.8-7.0 | d | 1H | H6 |
| ~3.9-4.1 | s | 3H | -OCH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
-
The carbon chemical shifts are indicative of their hybridization and proximity to electronegative atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C3 |
| ~150-155 | C5 |
| ~145-150 | C8a |
| ~135-140 | C2 |
| ~125-130 | C8 |
| ~120-125 | C4a |
| ~115-120 | C4 |
| ~110-115 | C7 |
| ~100-105 | C6 |
| ~55-60 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Broad, Strong | O-H stretch |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 1580-1620 | Medium-Strong | C=C and C=N stretching |
| 1200-1300 | Strong | C-O stretch (aryl ether) |
| 1000-1100 | Medium | C-O stretch (hydroxyl) |
| 750-850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1]
-
Expected Molecular Ion Peak (M⁺): m/z ≈ 209.02 (for ³⁵Cl) and 211.02 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.
-
High-Resolution Mass Spectrometry (HRMS): Calculated m/z for [M+H]⁺: C₁₀H₉ClNO₂⁺, 210.0316.
-
Fragmentation: Common fragmentation pathways for quinolines include the loss of CO, HCN, and cleavage of the methoxy group.[1]
Potential Biological and Pharmacological Significance
Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[2][3]
-
Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various cellular pathways.[3][8][9] The presence of a chlorine atom can enhance lipophilicity, potentially improving cell membrane permeability.
-
Antimicrobial and Antifungal Activity: The quinoline core is found in several antimicrobial and antifungal agents.[1][10] Halogenated quinolinols, in particular, have shown potent activity.[11]
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors, which are crucial in cancer therapy.[2]
-
Neuroprotective Effects: Certain substituted quinolines have been investigated for their potential in treating neurodegenerative diseases.[2]
The combination of the chloro, methoxy, and hydroxyl groups on the quinoline ring of 8-Chloro-5-methoxyquinolin-3-ol makes it an interesting candidate for further investigation in these therapeutic areas. Structure-activity relationship (SAR) studies of related compounds suggest that the position and nature of these substituents can significantly influence biological activity.
Conclusion
8-Chloro-5-methoxyquinolin-3-ol represents a promising, yet underexplored, molecule within the vast chemical space of quinoline derivatives. This guide provides a foundational understanding of its predicted chemical and physical properties based on established principles and data from analogous compounds. The proposed synthetic route and expected spectroscopic data offer a starting point for its synthesis and characterization. Given the broad pharmacological potential of the quinoline scaffold, this compound warrants further investigation by researchers and scientists in the field of drug discovery and development.
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